
An In-depth Technical Guide to the Regulation of
nikA Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: nikA protein

Cat. No.: B1180210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The regulation of gene expression is a fundamental process that governs cellular function and

adaptation. The nikA gene, while sharing a common nomenclature, represents a fascinating

case of divergent evolution, encoding distinct proteins with disparate functions and regulatory

mechanisms in fungi and bacteria. In filamentous fungi such as Aspergillus nidulans and

Aspergillus fumigatus, nikA encodes a histidine kinase that is a central component of the high-

osmolarity glycerol (HOG) signaling pathway, crucial for stress responses and a potential target

for antifungal therapies. Conversely, in bacteria like Escherichia coli and Brucella abortus, the

nikA gene is part of an operon encoding a periplasmic nickel-binding protein, a key component

of a nickel transport system, with its expression tightly controlled by a nickel-responsive

repressor.

This technical guide provides a comprehensive overview of the regulatory mechanisms

governing nikA gene expression in these two distinct biological contexts. It is designed to be a

valuable resource for researchers, scientists, and professionals in drug development by

presenting detailed signaling pathways, quantitative data, and explicit experimental protocols.

Part 1: Regulation of Fungal nikA Gene Expression
In fungi, the nikA gene encodes a Group III histidine kinase that functions as a sensor for

environmental stresses, primarily osmotic stress and the presence of certain fungicides. It is a
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critical upstream component of the HOG signal transduction pathway.

The NikA-Mediated High-Osmolarity Glycerol (HOG)
Signaling Pathway
The NikA histidine kinase is an integral part of a two-component phosphorelay system. In

response to stimuli, NikA autophosphorylates a conserved histidine residue. This phosphate

group is then transferred through a phosphorelay system, typically involving the histidine-

containing phosphotransfer protein (HPt) YpdA, to response regulators (RRs) SskA and SrrA.

[1][2] The phosphorylation of SskA initiates a MAP kinase cascade, leading to the activation of

the MAPK SakA (also known as HogA), which in turn regulates the expression of stress-

responsive genes.[3][4]
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Figure 1: Fungal NikA-mediated HOG signaling pathway.
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Quantitative Data on Fungal nikA Expression and
Pathway Activation
The expression of genes within the HOG pathway and its downstream targets are tightly

regulated by environmental stressors. Deletion of key components in this pathway leads to

distinct phenotypic changes, which can be quantified.

Table 1: Phenotypic Consequences of Gene Deletions in the Aspergillus HOG Pathway

Gene Deleted Organism Phenotype
Quantitative
Measurement

Reference

ΔnikA A. fumigatus
Reduced

conidiation

Approx. 50%

reduction

compared to

wild-type

[3]

Increased

sensitivity to

osmotic stress

No growth on 1.2

M Sorbitol
[3]

Resistance to

fludioxonil

Growth on 1

µg/mL fludioxonil
[3]

ΔsskA A. nidulans

Increased

sensitivity to

osmotic stress

Reduced growth

on 1 M NaCl
[1][2]

Resistance to

fungicides

Growth on 10

µg/mL fludioxonil
[1]

ΔsrrA A. nidulans

Increased

sensitivity to

oxidative stress

Reduced growth

on 2.5 mM H₂O₂
[1][2]

ΔsakA/hogA A. fumigatus

Increased

sensitivity to

osmotic stress

Abolished growth

on 1.2 M Sorbitol
[5]
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Table 2: Regulation of Downstream Gene Expression by the HOG Pathway in Aspergillus

fumigatus

Gene Condition
Fold Change
(Wild-Type)

Fold Change
(ΔsakA)

Reference

catA (catalase)
0.6 M NaCl (15

min)
~4-fold increase

No significant

change
[3]

dprA
0.6 M NaCl (15

min)
~3-fold increase

No significant

change
[3]

atfA (TF)
1 M Sorbitol (30

min)
Upregulated Repressed [5]

Experimental Protocols
This protocol describes the generation of a gene deletion cassette by fusion PCR, which is

then used for transformation.[6][7]

Primer Design: Design three pairs of primers.

Pair 1: Amplifies ~1.5 kb of the 5' flanking region of the target gene (nikA). The reverse

primer should have a 5' tail homologous to the 5' end of the selectable marker.

Pair 2: Amplifies ~1.5 kb of the 3' flanking region of the target gene. The forward primer

should have a 5' tail homologous to the 3' end of the selectable marker.

Pair 3: Amplifies the selectable marker (e.g., pyrG).

First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, 3' flank,

and the selectable marker using a high-fidelity DNA polymerase.

Gel Purification: Purify all three PCR products from an agarose gel.

Fusion PCR: Combine the three purified fragments in a new PCR reaction. Use a pair of

"nested" primers that are internal to the outermost primers used for the flank amplifications.
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The overlapping homologous regions will allow the fragments to anneal and be extended,

creating a single fusion product.

PCR cycling: 94°C for 2 min, followed by 10 cycles of (94°C for 10 s, 60°C for 1 min, 68°C

for 4 min), then 15 cycles of (94°C for 10 s, 60°C for 30 s, 68°C for 4 min with an

additional 20 s extension time per cycle).

Protoplast Transformation: Transform the purified fusion PCR product into an A. nidulans

strain deficient in non-homologous end joining (e.g., ΔnkuA) to increase the frequency of

homologous recombination.

Selection and Verification: Select transformants on appropriate media. Verify the correct

gene replacement by diagnostic PCR and Southern blotting.

This protocol is for detecting the activation of the SakA/HogA MAPK by phosphorylation.[8][9]

Protein Extraction: Grow fungal mycelia to the desired stage and apply stress (e.g., 1 M

sorbitol for 10 minutes). Harvest mycelia by filtration, freeze in liquid nitrogen, and grind to a

fine powder. Resuspend the powder in a lysis buffer containing protease and phosphatase

inhibitors (e.g., RIPA buffer).

Quantification: Determine the protein concentration of the lysates using a standard method

like the Bradford assay.

Sample Preparation: Mix 20-30 µg of protein with 2x SDS-PAGE sample buffer. Heat the

samples at 95°C for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer

the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody specific for phosphorylated p38 MAPK (which cross-reacts with phosphorylated

SakA/HogA), diluted in 5% BSA/TBST.
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Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL)

substrate and visualize the signal using an imaging system. A parallel blot should be probed

with an antibody against total SakA/HogA as a loading control.

Part 2: Regulation of Bacterial nikA Gene
Expression
In bacteria, nikA is the first gene in the nikABCDE operon, which encodes a high-affinity ATP-

binding cassette (ABC) transporter for nickel uptake. NikA itself is a periplasmic nickel-binding

protein. The expression of this operon is negatively regulated by the nickel-responsive

repressor, NikR.

The NikR-Mediated Repression of the nik Operon
The NikR protein functions as a sensor of intracellular nickel concentrations. In the absence or

at low levels of nickel, NikR is in an inactive state and does not bind to DNA, allowing for the

transcription of the nikABCDE operon to facilitate nickel acquisition. When intracellular nickel

levels rise, nickel ions bind to NikR, causing a conformational change that activates its DNA-

binding activity.[10] The activated NikR tetramer then binds to a specific palindromic operator

sequence in the promoter region of the nikA gene.[11] This binding physically blocks the

access of RNA polymerase to the promoter, thereby repressing transcription of the entire

operon.[1][12]
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Figure 2: NikR-mediated repression of the bacterial nikA gene.

Quantitative Data on Bacterial nikA Expression
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The expression of the nikA gene is highly sensitive to the intracellular concentration of nickel,

primarily through the action of NikR.

Table 3: Nickel-Dependent Repression of nikA Expression in Brucella abortus

Strain Condition

Relative nikA
Expression (Fold
Change vs. Wild-
Type no Ni²⁺)

Reference

Wild-Type No added NiSO₄ 1.0 [13]

Wild-Type + 100 µM NiSO₄ ~0.2 [13]

ΔnikR No added NiSO₄ ~8.0 [13]

ΔnikR + 100 µM NiSO₄ ~7.5 [13]

Table 4: NikR-DNA Binding Affinity

Organism
DNA Sequence
(Operator)

Binding
Affinity (Kd)

Method Reference

E. coli
GTATGA-(N₁₆)-

TCATAC
~1 nM (with Ni²⁺) EMSA [11][14]

B. abortus
Inverted repeat

in nikA promoter

Not determined,

but specific

binding shown

EMSA [13]

H. pylori
-13 to +21 of

nixA promoter

Not determined,

but specific

binding shown

DNase I

footprinting
[1]

Experimental Protocols
This protocol details the measurement of nikA mRNA levels in response to nickel.[15][16]
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Bacterial Culture and Treatment: Grow bacteria (e.g., B. abortus) to mid-log phase. Split the

culture and treat one half with a specific concentration of NiSO₄ (e.g., 100 µM) for a defined

period (e.g., 20 minutes). The other half serves as the untreated control.

RNA Isolation: Harvest bacterial cells by centrifugation. Immediately stabilize the RNA using

an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a

commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to

eliminate genomic DNA contamination.

RNA Quality and Quantification: Assess RNA integrity using gel electrophoresis and quantify

the concentration using a spectrophotometer.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit with random primers.

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include

primers specific for the nikA gene and a reference gene (e.g., 16S rRNA).

Typical reaction: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL

reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to 20 µL.

Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative

expression of nikA using the ΔΔCt method, normalizing to the expression of the reference

gene.

This protocol is used to demonstrate the direct binding of the NikR protein to the nikA promoter

region.[13][17][18]

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to

the nikA promoter region containing the putative NikR binding site. Label the resulting

double-stranded DNA probe, typically at the 5' end with [γ-³²P]ATP using T4 polynucleotide

kinase, or with a non-radioactive label like biotin or an infrared dye.

Protein Purification: Overexpress and purify recombinant NikR protein.

Binding Reaction: Set up binding reactions in a small volume (e.g., 20 µL).
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Combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5%

glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe (e.g., 1 nM),

and varying concentrations of purified NikR protein (e.g., 0-200 nM).

For metal-dependency studies, add NiSO₄ (e.g., 100 µM) to the binding buffer and the gel

running buffer. A control reaction with a chelator like EDTA can also be included.

Incubate at room temperature for 20-30 minutes.

Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a native (non-

denaturing) polyacrylamide gel (e.g., 5-6%). Run the gel in a cold buffer (e.g., 0.5x TBE) at a

constant voltage.

Detection: Dry the gel (if using a radioactive probe) and expose it to X-ray film or a

phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and

detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for infrared

dyes). The protein-DNA complex will migrate slower than the free probe, resulting in a

"shifted" band.

Conclusion
The regulation of the nikA gene serves as a compelling example of how a single gene name

can encompass vastly different biological roles and regulatory paradigms across different

kingdoms of life. In fungi, the NikA histidine kinase is a key initiator of a complex signaling

cascade essential for surviving environmental stresses, making it an attractive target for the

development of novel antifungal agents. In bacteria, the NikA periplasmic protein is part of a

metal transport system whose expression is exquisitely controlled by the NikR repressor to

maintain nickel homeostasis, a critical process for bacterial survival and pathogenesis. A

thorough understanding of these distinct regulatory networks, supported by the quantitative

data and detailed experimental protocols provided in this guide, is essential for researchers

aiming to exploit these pathways for therapeutic or biotechnological purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1180210?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

